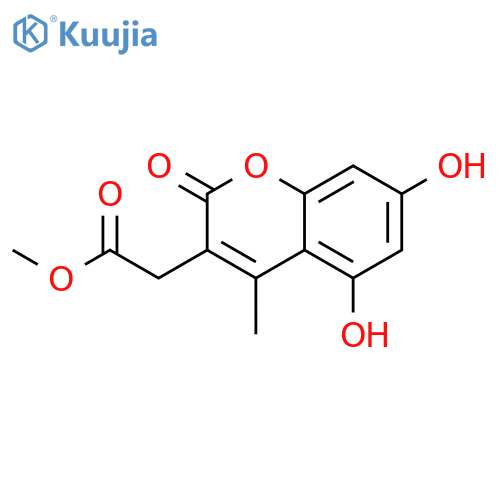Cas no 892559-73-8 (Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate)

Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- Methyl 2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- methyl-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate
- VS-10267
- EN300-303142
- methyl 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate
- Methyl2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- 892559-73-8
- MFCD08741832
- STK991544
- BBL031132
- AKOS005174876
- CS-0279865
-
- MDL: MFCD08741832
- インチ: InChI=1S/C13H12O6/c1-6-8(5-11(16)18-2)13(17)19-10-4-7(14)3-9(15)12(6)10/h3-4,14-15H,5H2,1-2H3
- InChIKey: MLXZZQOKSOVMSF-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)OC
計算された属性
- せいみつぶんしりょう: 264.06338810g/mol
- どういたいしつりょう: 264.06338810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-303142-5g |
methyl 2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
892559-73-8 | 5g |
$1331.0 | 2023-09-06 | ||
| OTAVAchemicals | 1090015-500MG |
methyl 2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
892559-73-8 | 95% | 500MG |
$200 | 2023-07-06 | |
| Enamine | EN300-303142-0.25g |
methyl 2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
892559-73-8 | 95.0% | 0.25g |
$189.0 | 2025-03-19 | |
| Enamine | EN300-303142-5.0g |
methyl 2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
892559-73-8 | 95.0% | 5.0g |
$1331.0 | 2025-03-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 064770-500mg |
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
892559-73-8 | 500mg |
3851CNY | 2021-05-07 | ||
| A2B Chem LLC | AJ03290-100mg |
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2h-chromen-3-yl)acetate |
892559-73-8 | 95% | 100mg |
$312.00 | 2024-04-19 | |
| Enamine | EN300-303142-1.0g |
methyl 2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
892559-73-8 | 95.0% | 1.0g |
$382.0 | 2025-03-19 | |
| TRC | M056065-250mg |
Methyl (5,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
892559-73-8 | 250mg |
$ 275.00 | 2022-06-04 | ||
| Enamine | EN300-303142-0.1g |
methyl 2-(5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
892559-73-8 | 95.0% | 0.1g |
$132.0 | 2025-03-19 | |
| TRC | M056065-1000mg |
Methyl (5,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |
892559-73-8 | 1g |
$ 720.00 | 2022-06-04 |
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetateに関する追加情報
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate and Its Significance in Modern Chemical Biology
Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, with the CAS number 892559-73-8, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of flavonoids, which are naturally occurring polyphenolic compounds known for their diverse pharmacological effects. The structural motif of 5,7-dihydroxy-4-methyl-2H-chromen-3-yl core is particularly intriguing, as it is a derivative of flavone, a well-studied scaffold in medicinal chemistry.
The< strong>Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate molecule exhibits several key features that make it a promising candidate for further investigation. The presence of hydroxyl groups at the 5 and 7 positions, along with a methyl group at the 4 position, contributes to its potential interaction with various biological targets. These structural elements are often associated with antioxidant, anti-inflammatory, and anticancer properties, which have been extensively studied in the context of flavonoid derivatives.
Recent research has highlighted the importance of< strong>flavonoids in modulating cellular processes and their therapeutic potential. Studies have demonstrated that compounds with a chromenone backbone, such as< strong>Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, can exhibit significant effects on enzyme inhibition and receptor binding. For instance, the< strong>5,7-dihydroxy moiety is known to interact with metal ions and other small molecules, which can be exploited for therapeutic applications.
In particular, the< strong>4-methyl group in the structure enhances the stability and bioavailability of the compound, making it more suitable for pharmacological use. This feature is crucial for drug development, as it ensures that the compound can be effectively absorbed and utilized by biological systems. Additionally, the< strong>2H-chromen-3-yl moiety contributes to the overall functionality of the molecule by providing a site for further chemical modifications.
The biological activity of< strong>Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been explored in several preclinical studies. These investigations have revealed potential applications in areas such as cancer chemoprevention and neuroprotection. For example, studies have shown that this compound can inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. The< strong>5,7-dihydroxy groups are particularly important in these interactions, as they can form hydrogen bonds with biological targets.
The pharmacokinetic properties of< strong>Methyl (5,7-dihydroxy-4-methyl-2-oxtrochromene 3 yl acetate) have also been examined to understand its potential as a drug candidate. These studies have indicated that the compound has a reasonable bioavailability and can be metabolized into active forms that retain its biological activity. This information is crucial for optimizing drug delivery systems and ensuring therapeutic efficacy.
In conclusion, Methyl (5,7-dihydroxy 4 methyl 2 oxo 2H chromen 3 yl acetate) with CAS number 892559 73 8 represents a promising compound in the field of chemical biology. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of flavonoid derivatives continues to grow, compounds like this one are likely to play an important role in future therapeutic strategies.
892559-73-8 (Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate) 関連製品
- 2228637-32-7(2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid)
- 1226437-64-4(1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide)
- 75479-90-2(2,4-Dichloro-3'-methylsulfanyl-biphenyl)
- 2228973-90-6(tert-butyl N-1-(3-chloro-4-hydroxyphenyl)-2-oxoethylcarbamate)
- 2145093-87-2(2,6-Dichloro-4-(methylthio)benzyl alcohol)
- 1214346-40-3(4'-Fluoro-4-iodo-3-(trifluoromethyl)biphenyl)
- 66635-74-3(Ketorolac Isopropyl Ester)
- 51842-72-9(2-(4-Methoxyphenyl)quinoline-4-carbohydrazide)
- 898769-73-8(4-[3-(2-methoxyphenyl)propanoyl]benzonitrile)
- 1361645-70-6(2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile)



